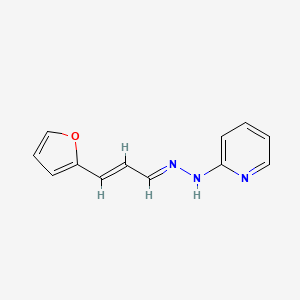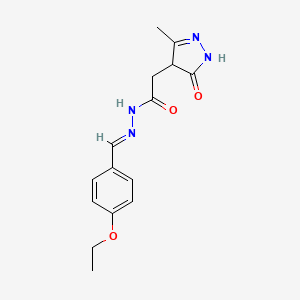![molecular formula C19H18N2OS B5731478 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5731478.png)
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide is a chemical compound that has been extensively studied by scientists for its potential applications in scientific research. This compound is commonly referred to as DMQA and is synthesized using a specific method that involves several steps.
作用機序
The mechanism of action of DMQA involves the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase. These enzymes play a role in the breakdown of neurotransmitters such as acetylcholine and dopamine, which are important for proper brain function. By inhibiting these enzymes, DMQA can increase the levels of these neurotransmitters in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
DMQA has been shown to have several biochemical and physiological effects. It can improve memory and cognitive function, reduce inflammation, and prevent the formation of amyloid-beta plaques. In addition, DMQA has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
実験室実験の利点と制限
DMQA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, it has a well-known mechanism of action and has been extensively studied in various scientific research applications. However, DMQA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of DMQA. One area of research is the development of new derivatives of DMQA that can improve its efficacy and reduce its toxicity. In addition, further studies are needed to determine the optimal dosage and administration of DMQA for various scientific research applications. Finally, DMQA has potential applications in the treatment of other neurodegenerative diseases and as an anti-inflammatory agent, which should be explored in future studies.
Conclusion:
In conclusion, DMQA is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a well-known mechanism of action and has been shown to have several biochemical and physiological effects. While DMQA has some limitations, it has several advantages for use in lab experiments. There are several future directions for the study of DMQA, including the development of new derivatives and exploring its potential applications in the treatment of other diseases.
合成法
The synthesis of DMQA involves the reaction of 4,8-dimethyl-2-quinoline thiol with N-phenylacetyl chloride. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure DMQA.
科学的研究の応用
DMQA has been used in various scientific research applications, including the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. DMQA has also been studied for its potential use in cancer therapy and as an anti-inflammatory agent.
特性
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-7-6-10-16-14(2)11-18(21-19(13)16)23-12-17(22)20-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEBRGVHCLDWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5731400.png)

![methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731410.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)
![N-[3-(acetylamino)phenyl]-3-phenylpropanamide](/img/structure/B5731421.png)
![1-[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5731435.png)



![ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5731454.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5731461.png)

